![molecular formula C20H22N2O5 B4299051 N-(2-cyano-4,5-diethoxyphenyl)-3,4-dimethoxybenzamide](/img/structure/B4299051.png)
N-(2-cyano-4,5-diethoxyphenyl)-3,4-dimethoxybenzamide
Overview
Description
N-(2-cyano-4,5-diethoxyphenyl)-3,4-dimethoxybenzamide, also known as CTAP, is a selective antagonist of the μ-opioid receptor. This compound has been widely used in scientific research to study the mechanisms of opioid addiction and pain management.
Mechanism of Action
N-(2-cyano-4,5-diethoxyphenyl)-3,4-dimethoxybenzamide acts as a competitive antagonist of the μ-opioid receptor. It binds to the receptor and prevents the binding of opioid drugs such as morphine and fentanyl. This blocks the activation of the receptor and reduces the analgesic and addictive effects of opioids.
Biochemical and Physiological Effects:
N-(2-cyano-4,5-diethoxyphenyl)-3,4-dimethoxybenzamide has been shown to reduce opioid-induced analgesia and reward in animal models. It can also reduce the development of opioid tolerance and dependence. N-(2-cyano-4,5-diethoxyphenyl)-3,4-dimethoxybenzamide has been used to study the role of the μ-opioid receptor in pain management, addiction, and withdrawal.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-cyano-4,5-diethoxyphenyl)-3,4-dimethoxybenzamide in lab experiments is its selectivity for the μ-opioid receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other opioid receptors. However, N-(2-cyano-4,5-diethoxyphenyl)-3,4-dimethoxybenzamide has a short half-life and requires frequent dosing in animal models. It also has low solubility in water, which can limit its use in some experiments.
Future Directions
There are several future directions for research on N-(2-cyano-4,5-diethoxyphenyl)-3,4-dimethoxybenzamide. One area of interest is the development of more potent and selective μ-opioid receptor antagonists. This could lead to the development of new drugs for pain management and addiction treatment. Another area of interest is the study of the role of the μ-opioid receptor in other physiological processes, such as inflammation and immune function. N-(2-cyano-4,5-diethoxyphenyl)-3,4-dimethoxybenzamide could be used to study these processes and identify new therapeutic targets. Finally, the use of N-(2-cyano-4,5-diethoxyphenyl)-3,4-dimethoxybenzamide in combination with other drugs could be explored to enhance its effects and reduce its limitations.
Scientific Research Applications
N-(2-cyano-4,5-diethoxyphenyl)-3,4-dimethoxybenzamide has been widely used in scientific research to study the mechanisms of opioid addiction and pain management. It is a selective antagonist of the μ-opioid receptor, which is the primary target of opioid drugs such as morphine, fentanyl, and oxycodone. By blocking the μ-opioid receptor, N-(2-cyano-4,5-diethoxyphenyl)-3,4-dimethoxybenzamide can help researchers understand the role of this receptor in opioid addiction and pain management.
properties
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-3,4-dimethoxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-5-26-18-10-14(12-21)15(11-19(18)27-6-2)22-20(23)13-7-8-16(24-3)17(9-13)25-4/h7-11H,5-6H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXLZQVYRUPFKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)OC)OC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4,5-diethoxyphenyl)-3,4-dimethoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.